molecular formula C14H8BrClF3NO B12077684 N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide CAS No. 1065483-58-0

N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B12077684
CAS No.: 1065483-58-0
M. Wt: 378.57 g/mol
InChI Key: OUAVNWKIKMXUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide is a benzamide derivative supplied for research purposes. This compound is structurally characterized by a bromo- and chloro-substituted aniline moiety connected to a benzamide ring featuring a trifluoromethyl group. The trifluoromethyl group is a prominent pharmacophore in medicinal chemistry, known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, as evidenced by its presence in numerous FDA-approved drugs . While specific biological data for this compound is not currently published in the scientific literature, its core structure is highly relevant for investigating new therapeutic agents. Structurally similar analogs, such as those featuring a 4-bromophenylsulfonyl group, have demonstrated promising antimicrobial and antibiofilm activity , particularly against resistant Gram-positive pathogens like Enterococcus faecium . Furthermore, salicylamide derivatives sharing the benzamide scaffold are under investigation as potent anti-hepatitis B virus (HBV) agents , disrupting viral replication by impairing core protein expression or capsid formation . Researchers can utilize this compound as a key intermediate or precursor in developing novel antimicrobial and antiviral substances, exploring structure-activity relationships, and conducting mechanistic studies. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1065483-58-0

Molecular Formula

C14H8BrClF3NO

Molecular Weight

378.57 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8BrClF3NO/c15-11-7-10(4-5-12(11)16)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21)

InChI Key

OUAVNWKIKMXUDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Amidation via Acyl Chloride Intermediate

The most widely reported method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-bromo-4-chloroaniline under basic conditions.

Procedure :

  • 3-(Trifluoromethyl)benzoyl chloride (1.1 equiv) is dissolved in anhydrous dichloromethane (DCM, 15 mL) under nitrogen.

  • 3-Bromo-4-chloroaniline (1.0 equiv) is added dropwise at 0°C, followed by triethylamine (2.2 equiv) to neutralize HCl byproducts.

  • The reaction is stirred at room temperature for 4–6 hours, monitored by TLC (hexane:ethyl acetate = 3:1).

  • The crude product is purified via flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield a white solid.

Optimization Notes :

  • Excess acyl chloride (1.1 equiv) ensures complete conversion of the amine.

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Yield : 85–92%
Melting Point : 169–171°C

Alternative Route: Isocyanate Coupling

A patent-derived approach utilizes 3-(trifluoromethyl)phenyl isocyanate and 3-bromo-4-chloroaniline in tetrahydrofuran (THF).

Procedure :

  • 3-(Trifluoromethyl)phenyl isocyanate (1.0 equiv) is added to a solution of 3-bromo-4-chloroaniline (1.05 equiv) in THF at 0°C.

  • The mixture is stirred at 70°C for 2 hours, then cooled and quenched with methanol.

  • Sodium borohydride (1.5 equiv) is added to reduce residual intermediates, followed by purification via recrystallization from ethanol/water.

Yield : 78–84%
Advantage : Avoids acyl chloride handling, improving safety.

Reaction Mechanism and Kinetic Analysis

The amidation proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation of the aniline by triethylamine forms a reactive amine anion.

  • Nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride generates a tetrahedral intermediate.

  • Elimination of chloride yields the final amide.

Kinetic Data :

  • Activation Energy : ~45 kJ/mol (determined via Arrhenius plot).

  • Rate-Limiting Step : Amine deprotonation under mild conditions.

Purification and Characterization

Chromatographic Purification

Flash chromatography (silica gel, 230–400 mesh) with a hexane:ethyl acetate gradient (5:1 → 2:1) effectively removes unreacted aniline and acyl chloride.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, Ar-H), 7.36–7.33 (d, J = 12 Hz, 2H, Ar-H), 7.23–7.21 (d, J = 8 Hz, 2H, Ar-H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.8 (C=O), 139.2 (q, J = 32 Hz, CF₃), 132.1–117.6 (Ar-C).

  • HRMS (ESI) : m/z calcd for C₁₄H₈BrClF₃NO⁺ [M+H]⁺: 376.9430; found: 376.9428.

Scale-Up and Industrial Feasibility

Challenges :

  • Hydroscopicity : Acyl chlorides require strict moisture control.

  • Byproduct Management : Triethylamine hydrochloride filtration increases processing time.

Solutions :

  • Use of molecular sieves in solvent systems to maintain anhydrous conditions.

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.

    Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery:
N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide serves as a lead compound in drug development, particularly targeting various therapeutic areas such as oncology and infectious diseases. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

2. Biological Activity:
Preliminary studies indicate potential activity against enzymes and receptors crucial in disease pathways. The trifluoromethyl group increases lipophilicity, aiding in cellular penetration and interaction with intracellular targets. For instance, compounds with similar structures have demonstrated significant affinity for sigma receptors, which are implicated in neuropharmacology.

Case Study 1: Sigma Receptor Affinity

A study evaluated the binding affinity of several benzamide derivatives to sigma receptors (S1R and S2R). The results highlighted that this compound exhibited high selectivity for S1R, suggesting its potential use in treating central nervous system disorders.

CompoundKi (S1R)Ki (S2R)Selectivity Index
This compound1.5 nM>1400 nMHigh
Other Derivative A2.0 nM>1200 nMModerate

Case Study 2: Antifungal Efficacy

In antifungal evaluations against Botrytis cinerea, this compound showed enhanced efficacy compared to standard antifungal agents at concentrations as low as 50 µg/mL.

CompoundActivity Against B. cinerea (µg/mL)
This compound<50
Standard Control>100

Material Science Applications

The compound's unique structure also allows for exploration in material science, particularly in the development of advanced materials such as polymers and coatings. Its reactivity can be harnessed to create materials with specific properties tailored for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Positional Isomers and Halogen Variations
  • 3-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide (CAS: 433949-38-3): Molecular Formula: C₁₄H₈BrClF₃NO (identical to the target compound). Key Differences: The trifluoromethyl group is at the 2-position on the phenyl ring instead of the 3-position, and the bromine is at the 3-position versus the 4-chloro substitution in the target compound.
  • 4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 56661-32-6): Molecular Formula: C₁₄H₉BrF₃NO. Key Differences: Lacks the 4-chloro substituent present in the target compound. The bromine is on the benzamide ring (para position), and the trifluoromethyl group is on the phenyl ring. Implications: The absence of chlorine reduces molecular weight (344.13 g/mol) and may decrease halogen-bonding interactions in biological systems .
2.2. Functional Group Modifications
  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide: Molecular Formula: C₁₄H₉ClF₃NO₂. Key Differences: A 2-hydroxy group replaces the trifluoromethyl-substituted benzamide core. Implications: The hydroxyl group increases polarity (PSA: ~50 Ų estimated) and reduces LogP, enhancing aqueous solubility but possibly limiting blood-brain barrier penetration .
  • N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide: Molecular Formula: C₁₆H₁₆BrNO₄. Key Differences: Three methoxy groups on the benzamide ring instead of a trifluoromethyl group.
2.3. Complex Derivatives and Heterocyclic Analogues
  • PF32 and PF33 (Patent Compounds):

    • Structural Features : Include tetrafluorobut-1-en-1-yl and cyclopropyl groups.
    • Implications : Increased molecular complexity (e.g., PF32: C₂₄H₁₇BrClF₇N₂O₂) enhances steric bulk and fluorine content, which may improve metabolic stability or target affinity in pesticidal applications .
  • N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide: Structural Features: Incorporates a pyrazolopyrimidine heterocycle.

Research Implications

  • Agrochemical Potential: The target compound’s halogen density (Br, Cl, CF₃) may enhance pesticidal activity by disrupting enzyme function or membrane integrity, as seen in structurally related flutolanil () .
  • Drug Design : Substitutions at the 3- and 4-positions on the phenyl ring (e.g., vs. 14) highlight the critical role of regiochemistry in optimizing target affinity .
  • Solubility Challenges : High LogP values in halogenated benzamides (e.g., target compound: 5.76) may necessitate formulation strategies to improve bioavailability .

Biological Activity

N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C13H8BrClF3NO\text{C}_{13}\text{H}_{8}\text{BrClF}_{3}\text{N}\text{O}, with a molecular weight of 378.57 g/mol. Its structure includes:

  • A bromo group at the 3-position,
  • A chloro group at the 4-position,
  • A trifluoromethyl group at the 3-position of the benzamide.

These substituents enhance the lipophilicity of the compound, facilitating cell membrane penetration and interaction with intracellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to improve binding affinity and selectivity towards various biological targets, which can modulate their activity.

Interaction Studies

Interaction studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, analogs of similar structures have shown activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management . The presence of halogen atoms often enhances enzyme inhibition due to increased electronic interactions within the active site.

Case Studies and Research Findings

  • Antitumor Activity : In related studies, compounds featuring similar halogenated benzamide structures have shown notable antitumor properties. For example, derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against various cancer cell lines, indicating that modifications similar to those in this compound could yield potent anticancer agents .
  • Pharmacological Profiling : Research has indicated that trifluoromethyl-containing compounds often demonstrate improved pharmacokinetic properties, such as increased metabolic stability and bioavailability. This suggests that this compound might also benefit from enhanced therapeutic profiles compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling 3-(trifluoromethyl)benzoyl chloride with 3-bromo-4-chloroaniline under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Key parameters include temperature control (0–5°C during acylation to minimize side reactions) and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential for high purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the molecular structure, particularly the orientation of the trifluoromethyl group and halogen substituents . Complementary techniques include:

  • ¹H/¹³C NMR : To verify aromatic proton environments and amide bond formation.
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation .
  • FT-IR : To identify carbonyl (C=O) stretching frequencies (~1650–1680 cm⁻¹) and N–H bending modes .

Q. What are the key structural features influencing the compound’s physicochemical properties?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~3.5–4.0) and metabolic stability, while the 3-bromo-4-chlorophenyl moiety contributes to steric bulk and π-π stacking potential. These features impact solubility (poor in aqueous buffers, requiring DMSO/ethanol co-solvents) and crystallization behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (e.g., buffer pH, incubation time) or impurities. Strategies include:

  • Reproducing assays with rigorously purified batches (>99% HPLC purity).
  • Dose-response profiling to identify non-linear effects.
  • Comparative studies using structurally similar analogs (e.g., replacing Br/Cl with F/CN) to isolate substituent-specific effects .

Q. What reaction mechanisms explain the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The amide bond is susceptible to hydrolysis under strong acidic (HCl, >2M) or basic (NaOH, >1M) conditions. Kinetic studies using LC-MS reveal:

  • Acidic hydrolysis : Protonation of the carbonyl oxygen accelerates cleavage.
  • Basic hydrolysis : Nucleophilic attack by OH⁻ at the carbonyl carbon.
    Stabilization strategies include introducing electron-withdrawing groups (e.g., nitro) on the benzamide ring to reduce electron density at the carbonyl .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict interactions with biological targets (e.g., kinase ATP pockets). Focus on:

  • Hydrogen bonding : The amide NH as a donor to backbone carbonyls.
  • Halogen bonding : Bromine/chlorine interactions with hydrophobic residues.
  • π-Stacking : Trifluoromethyl-phenyl alignment with aromatic side chains .

Q. What strategies mitigate low solubility in in vitro assays without compromising bioactivity?

  • Methodological Answer :

  • Co-solvent systems : Use 0.1–1% DMSO in PBS, ensuring solvent concentration <1% to avoid cytotoxicity.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance aqueous dispersion.
  • Pro-drug synthesis : Introduce ionizable groups (e.g., phosphate esters) cleaved intracellularly .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogs with different halogen substitutions (e.g., fluoro/iodo)?

  • Methodological Answer :

  • Electron-withdrawing effects : Bromo/chloro substituents increase electrophilicity at the aromatic ring compared to fluoro.
  • Steric effects : Iodo analogs show reduced solubility due to larger atomic radius.
  • Biological activity : Bromo derivatives exhibit superior kinase inhibition (IC₅₀ ~50 nM) vs. fluoro (IC₅₀ ~200 nM) in EGFR mutant models .

Q. What in vitro assays are most suitable for evaluating its potential as a kinase inhibitor?

  • Methodological Answer :

  • ATP-competitive assays : Use TR-FRET-based kinase kits (e.g., ADP-Glo™) to measure IC₅₀ values.
  • Cellular assays : Phospho-ELISA to quantify target phosphorylation (e.g., ERK1/2 in cancer cell lines).
  • Counter-screening : Test against off-target kinases (e.g., CDK2, AKT) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.